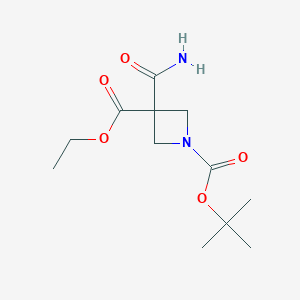
3-(二甲基-1H-1,2,4-三唑-1-基)哌啶
描述
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety
科学研究应用
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential as a drug candidate.
作用机制
Target of Action
It is known that triazole compounds can bind with a variety of enzymes and receptors in biological systems , suggesting that this compound may have multiple targets.
Mode of Action
The unique structure of the triazole ring allows its derivatives to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of the compound to its targets, potentially altering their function .
Biochemical Pathways
It is known that some triazole derivatives can influence the levels of endogenous hormones in plants, playing an important role in controlling primary root development .
Result of Action
Some triazole derivatives have been found to have physiological activity as plant growth regulators .
生化分析
Biochemical Properties
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The triazole ring in its structure allows it to form weak interactions such as hydrogen bonds, ion-dipole interactions, and van der Waals forces with various biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, triazole derivatives have been shown to inhibit enzymes like ent-kaurene oxidase, which is involved in gibberellin biosynthesis .
Cellular Effects
The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can alter the levels of endogenous hormones such as indole-3-acetic acid, abscisic acid, and gibberellins . These changes can affect cell function, including growth and development. For example, in plant cells, triazole derivatives have been observed to promote root growth by increasing the levels of indole-3-acetic acid .
Molecular Mechanism
At the molecular level, 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine exerts its effects through various mechanisms. The triazole ring allows it to bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound can interact with receptors and other signaling molecules, modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or altered gene expression .
Dosage Effects in Animal Models
The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as inhibition of essential enzymes or disruption of metabolic processes .
Metabolic Pathways
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, triazole derivatives have been shown to inhibit enzymes involved in gibberellin biosynthesis, leading to changes in hormone levels and metabolic processes . These interactions can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can determine the concentration of the compound in specific cellular compartments, affecting its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative under controlled conditions. One common method involves the use of 1,2,4-triazole and dimethylamine in the presence of a catalyst to facilitate the formation of the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product quality .
化学反应分析
Types of Reactions
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
相似化合物的比较
Similar Compounds
3-(dimethyl-1H-1,2,4-triazol-1-yl)butan-2-one: A triazole derivative with similar structural features but different functional groups.
3-(dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole compound with a benzoic acid moiety instead of a piperidine ring.
Uniqueness
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to its combination of a piperidine ring and a dimethyl-1H-1,2,4-triazole moiety. This structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development .
属性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHPMOOLLSPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)





amine](/img/structure/B1443346.png)





![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
